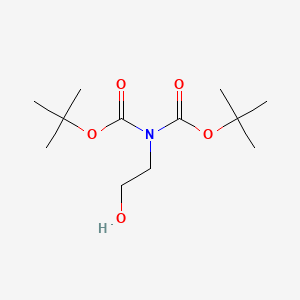

Di-tert-butyl (2-hydroxyethyl)imidodicarbonate

CAS No.: 849727-12-4

Cat. No.: VC4820580

Molecular Formula: C12H23NO5

Molecular Weight: 261.318

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849727-12-4 |

|---|---|

| Molecular Formula | C12H23NO5 |

| Molecular Weight | 261.318 |

| IUPAC Name | tert-butyl N-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

| Standard InChI | InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)13(7-8-14)10(16)18-12(4,5)6/h14H,7-8H2,1-6H3 |

| Standard InChI Key | XHENLSHIEZMRDH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(CCO)C(=O)OC(C)(C)C |

Introduction

Chemical Identification and Structural Properties

Molecular Formula and Weight

IUPAC Name and Synonyms

-

IUPAC Name: tert-Butyl (tert-butoxycarbonyl)(2-hydroxyethyl)carbamate .

-

Synonyms: Bis(2-methyl-2-propanyl) (2-hydroxyethyl)imidodicarbonate; Boc-NH-PEG₁-OH .

Spectroscopic and Computational Data

-

NMR Data: Characteristic peaks include δ 1.40 (s, 9H, Boc CH₃), 3.38–4.07 (m, 4H, CH₂O and CH₂N), and 7.35–7.79 (d, aromatic Ts group in intermediates) .

Synthesis and Reaction Conditions

Key Synthetic Routes

Di-tert-butyl (2-hydroxyethyl)imidodicarbonate is typically synthesized via Boc protection of 2-aminoethanol derivatives, followed by sulfonylation or carbamate formation.

Tosylation of Boc-Protected Ethanolamine

-

Reactants: tert-Butyl (2-hydroxyethyl)carbamate, p-toluenesulfonyl chloride (TsCl).

-

Conditions: Dichloromethane (DCM), triethylamine (TEA) or DIPEA, 0°C to room temperature .

Example Procedure:

Compound II (50.00 g, 310.18 mmol) in DCM (400 mL) was treated with DIPEA (64.15 g, 496.28 mmol) and TsCl (65.04 g, 341.2 mmol) at 0°C. After stirring at 20°C for 10 h, the product was isolated in 92% yield .

Mitsunobu Reaction for Etherification

-

Reactants: Alcohols, Boc-protected ethanolamine, DIAD, triphenylphosphine (PPh₃).

-

Conditions: Tetrahydrofuran (THF), 0–25°C, inert atmosphere .

Applications in Organic Synthesis

Amine Protection and Deprotection

The Boc groups serve as transient protecting agents for primary amines, enabling selective functionalization in multi-step syntheses. Acidic cleavage (e.g., HCl/dioxane) regenerates the free amine .

Cyclic Urea Synthesis

A novel carbonylation method employs Boc anhydride and K₂CO₃ in DMF to synthesize benzimidazolones and 2-benzoxazolones in high yields (85–97%) .

Pharmaceutical Intermediates

Physicochemical Properties

Thermal and Solubility Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume